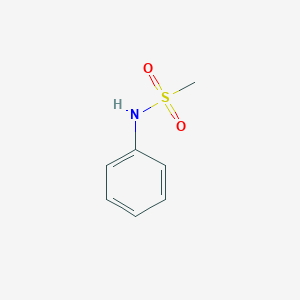

N-Phenylmethanesulfonamide

概要

説明

Synthesis Analysis

The synthesis of N-Phenylmethanesulfonamide and its derivatives involves a variety of chemical reactions, showcasing the compound's versatility. For instance, Davies et al. (1996) described the asymmetric cyclopropanation by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, highlighting a method for synthesizing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity (Davies et al., 1996). Similarly, Aizina et al. (2012) explored a new synthetic approach to phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide, demonstrating the high reactivity of the resulting product by alkylation of various substrates (Aizina et al., 2012).

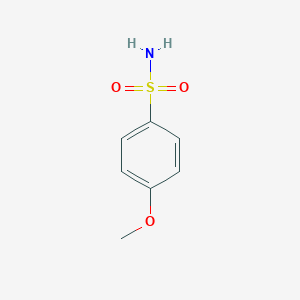

Molecular Structure Analysis

The molecular structure of N-Phenylmethanesulfonamide has been elucidated through various analytical techniques. Higgs et al. (2002) determined the crystal structure of N-Methylmethanesulfonamide at low temperatures, revealing the gauche conformation with respect to the sulfonyl methyl group, contrasting previous ab initio calculations (Higgs et al., 2002).

Chemical Reactions and Properties

Phenylmethanesulfonyl chloride's reaction with tertiary amines, as investigated by King and Durst (1966), results in the formation of geometrical isomers about a carbon–sulfur double bond, showcasing the chemical reactivity and potential for forming diverse structural motifs (King & Durst, 1966).

Physical Properties Analysis

The physical properties of N-Phenylmethanesulfonamide, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific studies focusing solely on these aspects were not identified in the presented papers, these properties are typically inferred from the compound's molecular structure and chemical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for the practical application of N-Phenylmethanesulfonamide. The studies by Ajani et al. (2013) on the ecofriendly synthesis in aqueous medium highlight the compound's reactivity and potential for modification in environmentally benign conditions (Ajani et al., 2013).

科学的研究の応用

Synthesis and Reactivity:

- A study by Aizina, Levkovskaya, and Rozentsveig (2012) discusses a new synthetic approach to phenylmethanesulfonamide derivatives, demonstrating the high reactivity of these compounds in alkylation reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).

Pharmaceutical Applications:

- The research by Khoma et al. (2019) synthesized various aminomethanesulfonic acids, including derivatives of N-Phenylmethanesulfonamide, and evaluated their antioxidant and anti-influenza activities (Khoma et al., 2019).

Chemical Modification and Protein Interactions:

- Huang et al. (2018) discussed the use of N-Phenyl-N-aceto-vinylsulfonamides as efficient handles for the modification of peptides and proteins, highlighting their utility in biological research (Huang et al., 2018).

Enzyme Inhibition Studies:

- The study by Kazancioglu and Senturk (2020) focused on the synthesis of N-phenylsulfonamide derivatives and their potential as enzyme inhibitors, indicating their relevance in therapeutic applications (Kazancioglu & Senturk, 2020).

Organic Synthesis and Chemical Reactions:

- Wong et al. (2010) explored the synthesis of sulfonamide-based kinase inhibitors from sulfonates, demonstrating the chemical versatility of these compounds (Wong et al., 2010).

作用機序

While specific information on the mechanism of action of N-Phenylmethanesulfonamide was not found, sulfonamides in general are known to have diverse modes of action. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs), which contain the sulfonamide group, work by inhibiting cyclooxygenase enzymes .

It is stored at room temperature . The physical form of the product and other properties can be found in the product link .

特性

IUPAC Name |

N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTPIFQNEKOAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061606 | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylmethanesulfonamide | |

CAS RN |

1197-22-4 | |

| Record name | N-Phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3PE9S4SRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

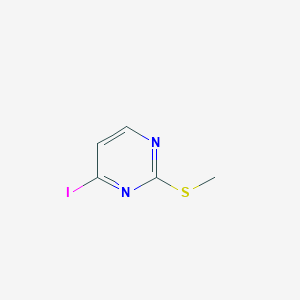

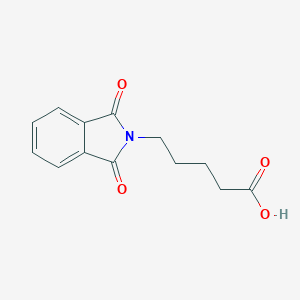

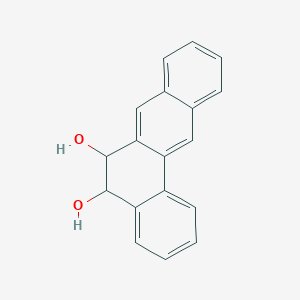

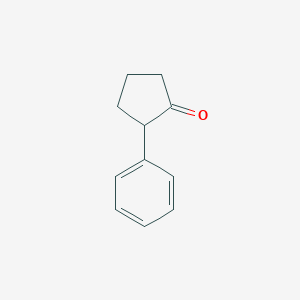

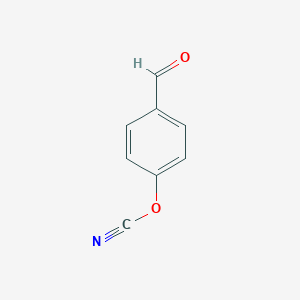

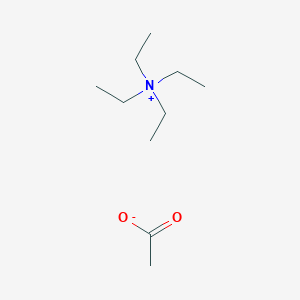

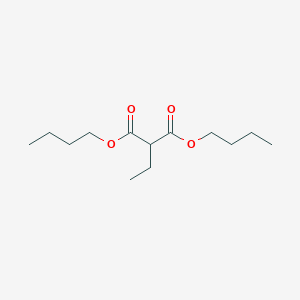

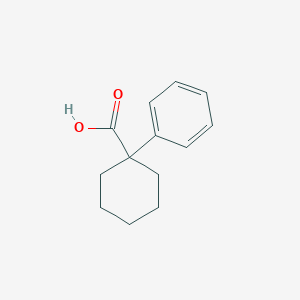

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Phenylmethanesulfonamide interact with its target and what are the downstream effects?

A: N-Phenylmethanesulfonamide acts as an inhibitor of the anticancer drug amsacrine, and its analogs like asulacrine and DACA. [] It is suggested that N-Phenylmethanesulfonamide achieves this by mimicking the anilino side chain of amsacrine and competing for binding sites on topoisomerase II, the target enzyme of amsacrine. [] This interaction prevents the formation of DNA-topoisomerase II covalent complexes, thus reducing the cytotoxicity of amsacrine. [] Notably, N-Phenylmethanesulfonamide does not impact the cytotoxicity of doxorubicin, indicating a specific interaction with amsacrine and its analogs. []

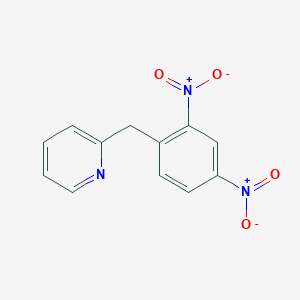

Q2: Can you provide information on the structural characterization of N-Phenylmethanesulfonamide?

A: N-Phenylmethanesulfonamide (C7H9NO2S) shares structural similarities with N-(3-nitrophenyl)methanesulfonamide and N-(4-nitrophenyl)methanesulfonamide. [] In the case of N-(4-nitrophenyl)methanesulfonamide, the nitro group is substituted at the para position of the benzene ring. [] This substitution does not change the space group of the molecule, unlike the meta substitution observed in N-(3-nitrophenyl)methanesulfonamide, where the space group shifts from monoclinic P21/c to triclinic P\overline{1}. [] A key structural feature of these compounds is the trans configuration of the N—H hydrogen atom and the methylsulfonyl group across the plane of the benzene ring. [] This configuration plays a crucial role in biological activity as it makes the amide hydrogen atom available for interactions with receptor molecules. []

Q3: Are there any studies investigating the structure-activity relationship (SAR) of N-Phenylmethanesulfonamide?

A: Research indicates that modifications to the structure of N-Phenylmethanesulfonamide can impact its ability to reverse the cytotoxicity of amsacrine and its analogs. For instance, incorporating a methoxy group in the ortho position of the phenyl ring decreases the inhibitory activity, while placing it in the meta position slightly increases the activity. [] This observation suggests that the position of substituents on the phenyl ring influences the binding affinity of N-Phenylmethanesulfonamide to topoisomerase II. [] This finding highlights the importance of SAR studies in optimizing the design and development of more potent and selective inhibitors of topoisomerase II. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。